2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide
Description
2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a benzylamino moiety, which is further connected to a benzamide structure
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3S/c1-21-17-18-24(19-22(21)2)29-28(31)26-15-9-10-16-27(26)30(20-23-11-5-3-6-12-23)34(32,33)25-13-7-4-8-14-25/h3-19H,20H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLDNCNIOCXAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzylamine Derivative: Benzylamine is reacted with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form benzenesulfonyl benzylamine.
Coupling with Benzamide: The benzenesulfonyl benzylamine is then coupled with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as carbonic anhydrase by binding to the active site and preventing substrate access.
Pathways Involved: It affects pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide Derivatives: Compounds like benzenesulfonamide and its derivatives share similar structural features and biological activities.
Benzamide Derivatives: Compounds such as N-(3,4-dimethylphenyl)benzamide have similar core structures but differ in their functional groups.
Uniqueness
2-[benzenesulfonyl(benzyl)amino]-N-(3,4-dimethylphenyl)benzamide is unique due to the combination of sulfonyl and benzylamino groups, which confer specific chemical reactivity and biological activity not found in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
